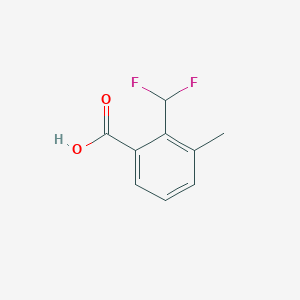

2-(Difluoromethyl)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

2-(difluoromethyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKNENPMXJFRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid framework. One common method is the difluoromethylation of 3-methylbenzoic acid using difluoromethylating agents such as ClCF2H in the presence of a base. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of novel difluoromethylating reagents and catalysts can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methylbenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-substituted carboxylic acids, while reduction can produce difluoromethyl-substituted alcohols .

Scientific Research Applications

2-(Difluoromethyl)-3-methylbenzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique difluoromethyl group can impart desirable properties to target compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The -CF₂H group in this compound is less electron-withdrawing than -CF₃ (trifluoromethyl) but more than -CH₃, balancing acidity (pKa) and membrane permeability .

- Bioavailability: Fluorine’s inductive effects reduce basicity and enhance lipid solubility, favoring blood-brain barrier penetration compared to non-fluorinated analogs like 3-methylbenzoic acid .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Difluoromethyl)-3-methylbenzoic acid, and what factors influence the choice of method?

- Methodological Answer : Synthesis typically involves multi-step protocols, including (i) transition metal-catalyzed difluoromethylation (e.g., using Cu or Pd catalysts to introduce the -CF2H group) or (ii) radical-based pathways for regioselective substitution. The choice depends on substrate compatibility, yield optimization, and scalability. For example, aryl halides may undergo cross-coupling with difluoromethylating reagents like Zn(CF2H)2 under Pd catalysis . Post-functionalization of pre-methylated benzoic acid derivatives is another approach, requiring careful control of reaction conditions (temperature, solvent polarity) to avoid over-fluorination or side reactions .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for identifying the -CF2H group (characteristic splitting patterns due to coupling). NMR resolves methyl and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHFO) and detects isotopic peaks for fluorine.

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the difluoromethyl group relative to the carboxylate .

- HPLC-PDA/LC-MS : Validates purity (>95%) and detects residual solvents or byproducts .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound's electronic properties and reactivity in comparison to non-fluorinated analogs?

- Methodological Answer : The -CF2H group exerts a strong electron-withdrawing effect via inductive withdrawal, stabilizing intermediates in electrophilic substitution (e.g., carbocation formation during Friedel-Crafts reactions). This contrasts with non-fluorinated analogs, where electron-donating methyl groups may enhance ring activation. Computational studies (DFT calculations) can quantify substituent effects on charge distribution and frontier molecular orbitals. For instance, the -CF2H group reduces electron density at the ortho position, directing electrophiles to para sites . Comparative kinetic studies under standardized conditions (e.g., nitration or halogenation) reveal rate differences attributable to fluorine’s electronegativity .

Q. What strategies can be employed to resolve contradictions in bioactivity data observed across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solubility limits). Strategies include:

- Orthogonal Assay Validation : Use multiple assay formats (e.g., enzymatic inhibition vs. cell-based viability assays) to confirm target engagement.

- Solubility Optimization : Adjust dimethyl sulfoxide (DMSO) concentrations or use surfactants (e.g., Tween-80) to mitigate aggregation artifacts.

- Metabolic Profiling : LC-MS-based pharmacokinetic studies identify metabolites that may interfere with activity (e.g., demethylation or carboxylate conjugation) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing -CF2H with -CH3 or -CF3) to isolate electronic vs. steric contributions to bioactivity .

Q. What experimental designs are recommended for studying the compound's mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive, non-competitive) and calculate values. Pre-incubate the enzyme with the compound to assess time-dependent inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) and stoichiometry.

- X-ray Crystallography/ Cryo-EM : Resolve ligand-enzyme complexes to identify key interactions (e.g., hydrogen bonding with active-site residues or hydrophobic packing with the difluoromethyl group) .

- Mutagenesis Studies : Engineer enzyme variants to test hypotheses about critical binding residues (e.g., replacing Ser with Ala in the active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.